molecular formula C18H22N2O4S B12802430 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione CAS No. 67364-54-9

22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione

Katalognummer: B12802430
CAS-Nummer: 67364-54-9
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: GGJFMGDJQIRXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: is a complex organic compound with the molecular formula C18H22N2O4S and a molecular weight of 362.48 g/mol . This compound is characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen atoms integrated into the ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors or continuous flow systems , with careful monitoring of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives , while reduction may produce lower oxidation state derivatives .

Wissenschaftliche Forschungsanwendungen

22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: shares similarities with other tricyclic compounds that contain oxygen, sulfur, and nitrogen atoms in their structures.

    Similar compounds: include those with variations in the ring size, substituents, and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

67364-54-9

Molekularformel

C18H22N2O4S

Molekulargewicht

362.4 g/mol

IUPAC-Name

22,23-dioxa-3-thia-10,17-diazatricyclo[17.2.1.15,8]tricosa-1(21),5,7,19-tetraene-9,18-dione

InChI

InChI=1S/C18H22N2O4S/c21-17-15-7-5-13(23-15)11-25-12-14-6-8-16(24-14)18(22)20-10-4-2-1-3-9-19-17/h5-8H,1-4,9-12H2,(H,19,21)(H,20,22)

InChI-Schlüssel

GGJFMGDJQIRXDL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCNC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)NCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.